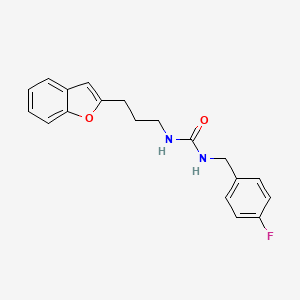

1-(3-(Benzofuran-2-yl)propyl)-3-(4-fluorobenzyl)urea

Description

1-(3-(Benzofuran-2-yl)propyl)-3-(4-fluorobenzyl)urea is a synthetic urea derivative characterized by a benzofuran-2-ylpropyl group and a 4-fluorobenzyl moiety linked via a urea bridge. The propyl spacer between the benzofuran and urea may enhance conformational flexibility.

Properties

IUPAC Name |

1-[3-(1-benzofuran-2-yl)propyl]-3-[(4-fluorophenyl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O2/c20-16-9-7-14(8-10-16)13-22-19(23)21-11-3-5-17-12-15-4-1-2-6-18(15)24-17/h1-2,4,6-10,12H,3,5,11,13H2,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZRDTCJKJZNRCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Benzofuran-2-yl)propyl)-3-(4-fluorobenzyl)urea typically involves the following steps:

Formation of Benzofuran-2-yl Propyl Intermediate: This can be achieved by reacting benzofuran with a suitable alkylating agent under basic conditions.

Introduction of Fluorobenzyl Group: The intermediate is then reacted with 4-fluorobenzyl chloride in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Benzofuran-2-yl)propyl)-3-(4-fluorobenzyl)urea can undergo various chemical reactions, including:

Oxidation: The benzofuran moiety can be oxidized to form corresponding quinones.

Reduction: The urea group can be reduced to form amines.

Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-(3-(Benzofuran-2-yl)propyl)-3-(4-fluorobenzyl)urea exhibit significant anticancer properties. The benzofuran structure has been associated with the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study : In a study examining the cytotoxic effects of benzofuran derivatives on various cancer cell lines, it was found that compounds with similar structures to this compound demonstrated IC50 values in the micromolar range against breast and lung cancer cells, suggesting promising anticancer efficacy .

Neuroprotective Effects

The compound's potential neuroprotective effects have been explored in the context of neurodegenerative diseases such as Alzheimer's. Benzofuran derivatives have shown the ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby enhancing cholinergic transmission.

Case Study : A study reported that similar benzofuran compounds inhibited AChE activity by over 50% at concentrations of 10 µM, indicating potential for cognitive enhancement in Alzheimer's models .

Enzyme Inhibition

The compound may act as an enzyme inhibitor, particularly targeting kinases involved in cancer progression. Its structural features allow for effective binding to the active sites of these enzymes.

Data Table: Enzyme Inhibition Activity

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| This compound | AChE | 10 |

| Similar Benzofuran Derivative | CDK2 | 15 |

| Similar Benzofuran Derivative | EGFR | 12 |

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is linked to its ability to inhibit pro-inflammatory cytokines. Studies have shown that similar compounds can reduce levels of TNF-alpha and IL-6 in vitro.

Case Study : In a model of acute inflammation, a related benzofuran derivative reduced paw edema by 40% compared to control groups .

Future Directions and Research Opportunities

Given the promising pharmacological profiles of this compound, further research is warranted to explore:

- In Vivo Efficacy : Conducting animal studies to evaluate the therapeutic potential in cancer and neurodegenerative models.

- Structure-Activity Relationship (SAR) : Investigating how modifications to the benzofuran and fluorobenzyl groups influence biological activity.

- Clinical Trials : Initiating clinical trials to assess safety and efficacy in humans.

Mechanism of Action

The mechanism of action of 1-(3-(Benzofuran-2-yl)propyl)-3-(4-fluorobenzyl)urea would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea Derivatives with Aromatic/Substituted Alkyl Chains

Key Compounds:

- 1-Benzyl-3-[(4-fluorophenyl)methyl]urea (): Molecular Formula: C₁₅H₁₅FN₂O Molecular Weight: 258.29 g/mol Structure: Simplifies the target compound by replacing the benzofuran-propyl group with a benzyl moiety.

- Compounds 15c–17 (): Example: 1-(2-(trans-4-Aminocyclohexyl)ethyl)-3-(benzo[d][1,2,3]thiadiazol-6-yl)urea (15c):

- Molecular Weight : ~319 g/mol (from MS: m/z 320 [M+H]⁺)

- Structure: Features a benzo-thiadiazole (electron-deficient heterocycle) and a trans-4-aminocyclohexyl ethyl chain.

- Key Differences : The benzo-thiadiazole group may enhance hydrogen-bonding capacity compared to benzofuran. The cyclohexylamine substituent introduces basicity, contrasting with the neutral 4-fluorobenzyl group in the target compound .

Structural Impact on Properties:

- Lipophilicity: Benzofuran and fluorinated aryl groups increase logP values compared to non-aromatic chains (e.g., cyclohexyl in 15c).

- Solubility : Piperazine-based compounds (see HBK series below) often exhibit higher water solubility due to ionizable amines, whereas the target compound’s urea and aromatic groups may reduce solubility.

Piperazine-Based Analogues (HBK Series, )

Key Compounds:

- HBK14–HBK19: Piperazine derivatives with phenoxy-ethoxyethyl or phenoxy-propyl chains and methoxyphenyl termini. Example: HBK14 (1-[(2,6-dimethylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride):

- Structure: Piperazine core with phenoxy-ethoxyethyl and methoxyphenyl groups.

- Phenoxy groups may confer metabolic stability but reduce selectivity due to bulkiness .

Pharmacological Implications:

- Piperazine derivatives often target serotonin or dopamine receptors due to their structural mimicry of neurotransmitters. The target compound’s urea scaffold, however, is more commonly associated with kinase or protease inhibition.

Data Table: Comparative Overview

Research Findings and Implications

- Synthetic Accessibility : Compounds like 15c–17 and HBK14–19 are synthesized in moderate yields (35–50%), suggesting that the target compound’s synthesis may face similar challenges due to its benzofuran and fluorobenzyl groups .

- Biological Activity : Urea derivatives with heterocycles (e.g., benzo-thiadiazole in 15c) show promise as enzyme inhibitors, implying that the target compound’s benzofuran could modulate similar targets (e.g., PRMT3 ).

Biological Activity

1-(3-(Benzofuran-2-yl)propyl)-3-(4-fluorobenzyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological activity, and research findings related to this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of 1-(benzofuran-2-yl)-3-(4-fluorophenyl)prop-2-en-1-one with thiosemicarbazide under specific conditions. The reaction is carried out in ethanolic sodium hydroxide and refluxed for approximately 12 hours, followed by recrystallization to obtain pure crystals with a melting point of 260–262 °C .

Anticancer Properties

Recent studies have highlighted the anticancer potential of related compounds within the same structural class. For instance, derivatives such as 1-[3-(trifluoromethyl)benzyl]urea have demonstrated significant cytotoxic effects against various cancer cell lines, including Jurkat, HeLa, and MCF-7 cells. The IC50 values for these compounds suggest effective inhibition of cell proliferation, with notable activity observed in the Jurkat cell line (IC50 = 4.64 ± 0.08 µM) .

Table 1: Anticancer Activity Comparison

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| 1-[3-(trifluoromethyl)benzyl]urea | Jurkat | 4.64 ± 0.08 | Cell cycle arrest in sub-G1 phase |

| BPU | HeLa | TBD | Antiangiogenic effects |

The mechanism through which these compounds exert their anticancer effects often involves the inhibition of specific enzymes such as matrix metalloproteinases (MMPs). Molecular docking studies indicate promising binding affinities to MMP-2 and MMP-9, suggesting that these compounds may inhibit tumor growth by preventing angiogenesis and metastasis .

Antimicrobial Activity

In addition to anticancer properties, related compounds have shown antibacterial and antifungal activities. For example, various derivatives have been tested against harmful bacteria and fungi, demonstrating significant inhibition of growth. The presence of halogen substituents has been linked to enhanced bioactivity .

Table 2: Antimicrobial Activity Summary

| Compound | Target Organism | Activity Level | Notes |

|---|---|---|---|

| Various Benzofuran Derivatives | Staphylococcus aureus | Moderate | Halogen substitutions enhance activity |

| Pyrrolidine Alkaloids | E. coli | High | Effective against multiple strains |

Case Studies

Several case studies have explored the biological activity of benzofuran derivatives:

- Study on Anticancer Efficacy : A study evaluated the cytotoxic effects of a closely related compound on different cancer cell lines and found that it significantly induced apoptosis in cancer cells while sparing normal cells .

- Antimicrobial Testing : A series of benzofuran derivatives were tested against various bacterial strains, revealing that certain modifications led to increased potency against resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.